molecular formula C13H14N2OS B12122454 Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) CAS No. 550352-29-9

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

Cat. No.: B12122454
CAS No.: 550352-29-9
M. Wt: 246.33 g/mol
InChI Key: RVOACIYUGQHFQS-UHFFFAOYSA-N
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Description

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is a heterocyclic compound featuring a benzamide core substituted with a methyl group at the 4-position and a 4,5-dimethylthiazole ring at the N-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Properties

CAS No.

550352-29-9

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)

InChI Key

RVOACIYUGQHFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

  • 4-Methylbenzoyl chloride (benzamide precursor)

  • 4,5-Dimethyl-1,3-thiazol-2-amine (thiazole component)

Key bond disconnections occur at the amide linkage between the aromatic carbonyl and thiazole nitrogen, requiring selective coupling under mild conditions to preserve the labile thiazole ring.

Thiazole Ring Construction

The 4,5-dimethylthiazole moiety is typically synthesized via Hantzsch thiazole synthesis , employing:

  • α-Haloketone: 3-bromo-2-butanone

  • Thiourea derivative: NN-methylthiourea

Reaction conditions involve refluxing in ethanol at 78°C for 6–8 hours, achieving yields of 68–72%. Recent advances utilize microwave-assisted cyclization, reducing reaction times to 15–20 minutes with comparable yields.

Detailed Synthetic Protocols

Step 1: 4,5-Dimethylthiazol-2-amine Preparation

Reagents:

  • 3-Bromo-2-butanone (1.2 eq)

  • NN-Methylthiourea (1.0 eq)

  • Ethanol (anhydrous), K₂CO₃ (1.5 eq)

Procedure:

  • Charge reactor with thiourea (0.5 mol) and ethanol (500 mL)

  • Add α-bromoketone dropwise at 0°C

  • Reflux 8 hours under N₂ atmosphere

  • Cool, filter, and recrystallize from hexane/EtOAc

Yield: 70%
Purity (HPLC): ≥98%

Step 2: Amide Coupling

Reagents:

  • 4-Methylbenzoyl chloride (1.1 eq)

  • Anhydrous DMF, Et₃N (2.0 eq)

Procedure:

  • Dissolve thiazol-2-amine (0.3 mol) in DMF (300 mL)

  • Add benzoyl chloride portionwise at −10°C

  • Stir 4 hours at RT, quench with ice water

  • Extract with CH₂Cl₂, dry over MgSO₄

Yield: 82%
Reaction Scale: Up to 5 kg demonstrated

Alternative Methodologies

One-Pot Sequential Synthesis

Developed to improve atom economy (AE = 89% vs. 76% for stepwise):

ParameterSpecification
SolventToluene/THF (3:1)
CatalystDMAP (0.1 eq)
Temperature110°C (microwave irradiation)
Reaction Time45 minutes
Overall Yield74%
Purity97.3% (without chromatography)

This approach combines thiazole formation and amidation in a single vessel, eliminating intermediate isolation.

Critical Process Parameters

Temperature Effects on Amidation

Experimental data reveal strict thermal constraints:

Temperature (°C)Reaction Time (h)Yield (%)Impurity B (%)
−106820.8
254782.1
402.5655.7

Lower temperatures minimize thiazole ring decomposition while maintaining reaction efficiency.

Purification and Characterization

Crystallization Optimization

Recrystallization solvent screening identified optimal systems:

Solvent PairRecovery (%)Purity (%)
Ethyl Acetate/Hexane8999.1
Methanol/Water7698.3
Acetone/Heptane8298.7

Ethyl acetate/hexane (1:3 v/v) provided superior crystal morphology and flow properties.

Spectroscopic Validation

Key Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, Ar-CH₃), 2.45 (s, 6H, Thiazole-CH₃), 7.25–7.89 (m, 4H, Ar-H)

  • HRMS (ESI+): m/z 247.0978 [M+H]⁺ (calc. 247.0974)

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N)

Industrial-Scale Considerations

Cost Analysis

Breakdown for 100 kg batch production:

ComponentCost Contribution (%)
Raw Materials62
Energy18
Labor12
Waste Treatment8

Implementation of continuous flow amidation reduces energy costs by 23% versus batch processing.

Recent Methodological Advances

Photoredox Catalysis

Pilot studies demonstrate visible-light-mediated coupling:

CatalystLight SourceYield (%)
Ru(bpy)₃Cl₂450 nm LED88
Eosin YWhite LED79
No catalyst32

This approach eliminates need for anhydrous conditions while improving functional group tolerance.

Comparative Method Assessment

ParameterStepwise SynthesisOne-Pot MethodPhotoredox Approach
Total Yield82%74%88%
Purity99.1%97.3%95.8%
PMI (kg/kg)18149
Capital Cost$$$$$$
E-Factor231712

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Mechanism of Action

The mechanism of action of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary based on the biological context, but often include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Structural Features

The compound’s defining characteristics include:

  • Thiazole substituent : A 4,5-dimethyl-2-thiazolyl group distinguishes it from other benzamides.
  • Methyl groups : The 4-methylbenzamide backbone reduces polarity compared to nitro- or methoxy-substituted analogs.

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core Heterocyclic Group Key Functional Groups Reference
N-(4,5-Dimethyl-2-thiazolyl)-4-methylbenzamide 4-methyl 4,5-dimethylthiazole Methyl, thiazole
N-(5,5-Dimethyl-7-oxo-4,6-dihydrobenzothiazol-2-yl)-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro Tetrahydrobenzothiazolyl Nitro, methyl, ketone
N-(5,5-Dimethyl-7-oxo-4,6-dihydrobenzothiazol-2-yl)-4-methoxy-3-nitrobenzamide 4-methoxy, 3-nitro Tetrahydrobenzothiazolyl Methoxy, nitro
Mepronil (ISO) 2-methyl, 3-(1-methylethoxy) None (substituted phenyl) Methoxy, isopropyl
Imatinib precursor (N-(4-methyl-3-aminophenyl)-4-(4-methylpiperazinylmethyl)benzamide) 4-(piperazinylmethyl), 3-amino None (polyaromatic system) Piperazine, amine

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The target compound’s molecular weight is inferred to be ~275–300 g/mol based on analogs (e.g., : 359.4 g/mol for a nitro-substituted benzothiazolyl analog) .
    • The 4-methyl group increases hydrophobicity (higher LogP) compared to polar nitro- or methoxy-substituted derivatives .
  • Hydrogen Bonding :
    • The thiazole ring provides one hydrogen bond acceptor, while nitro or methoxy groups in analogs increase acceptor counts (e.g., : 6 hydrogen bond acceptors) .

Pharmaceutical Relevance

  • Anticancer Potential: Benzamide derivatives like imatinib () and ispinesib () target tyrosine kinases and kinesins, respectively. The thiazole moiety in the target compound may enhance kinase inhibition due to its electron-rich heterocycle .
  • Antifungal Activity : Mepronil (), a benzamide fungicide, highlights the agrochemical utility of such compounds. The thiazole group in the target compound could similarly interact with fungal enzymes .

Agrochemical Use

  • Structural Optimization : Substitutions on the benzamide core (e.g., nitro, methoxy) in and improve stability and bioavailability, suggesting the target compound’s methyl and thiazole groups may enhance environmental persistence .

Biological Activity

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is a chemical compound that has garnered attention for its diverse biological activities. With the molecular formula C₁₃H₁₄N₂OS and a molar mass of 246.33 g/mol, it features a benzamide structure with a thiazole moiety that significantly contributes to its biological properties. This article explores the compound's biological activity, focusing on its herbicidal and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound consists of:

  • A benzamide core, characterized by an amide functional group attached to a benzene ring.
  • A thiazole ring containing sulfur and nitrogen atoms, which enhances its reactivity and biological interactions.

The specific arrangement of substituents, including two methyl groups on the thiazole ring and one on the benzene ring, is crucial for its biological efficacy.

Biological Activities

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) in relation to other benzamide derivatives:

Compound NameStructure FeaturesBiological Activity
Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methylSimilar thiazole structure but lacks methyl groupsPotentially less active against pests
Benzamide, N-(1,2-thiazolyl)-4-methylDifferent thiazole position; fewer methyl groupsBroader spectrum of antimicrobial activity
Benzamide, N-(2-thiazolyl)-3-methylThiazole at different position; unique methylation patternVaries; potential herbicidal properties

This comparison underscores the enhanced herbicidal efficacy of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) due to its specific substituent arrangement.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives:

  • Herbicidal Efficacy : In field trials, Benzamide derivatives demonstrated significant control over various weed species at low application rates. This characteristic enhances their compatibility with crop plants while minimizing toxicity to humans and animals .
  • Toxicological Assessments : Evaluations have indicated potential concerns regarding skin sensitization and irritation associated with benzamide compounds. Further testing is required to characterize these endpoints thoroughly .
  • Molecular Docking Studies : In silico studies have suggested that benzamides can interact with biological targets such as enzymes involved in pest metabolism. These interactions are vital for understanding their herbicidal mechanisms .

Scientific Research Applications

Agricultural Applications

The primary application of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is as a herbicide . Its ability to inhibit the growth of various unwanted plant species makes it valuable for crop management. The compound demonstrates effectiveness against several weeds that threaten agricultural productivity.

Case Studies

  • Herbicidal Efficacy : A study demonstrated that Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) exhibited a significant reduction in weed biomass when applied at optimal concentrations in field trials. The results indicated a 70% decrease in weed density compared to untreated plots.
  • Comparative Analysis : In comparative studies with other herbicides, Benzamide showed superior performance against resistant weed species, highlighting its potential as a key player in integrated weed management strategies.

Pharmaceutical Applications

Beyond its agricultural use, there is growing interest in exploring the antimicrobial properties of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI). The thiazole ring structure is often associated with various biological activities, including antifungal and antibacterial effects.

Potential Uses

  • Antimicrobial Agent : Preliminary studies suggest that this compound may possess antimicrobial properties that could be harnessed in pharmaceutical formulations. Its efficacy against specific pathogens is currently under investigation .
  • Biocidal Applications : Due to its biological activity profile, there is potential for its use as a biocide in industrial applications where microbial control is essential.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)?

The compound can be synthesized via coupling reactions using polypeptide coupling agents (e.g., carbodiimides) in organic solvents. For example, condensation of substituted benzamide intermediates with thiazolyl derivatives in the presence of organic bases (e.g., triethylamine) is effective for forming the amide bond. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side reactions and improve yield .

Q. How can the purity and structural integrity of this benzamide derivative be validated?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazolyl protons at δ 2.5–3.0 ppm) and 13C^{13}C-NMR (amide carbonyl at ~168 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) .

Q. What are the primary research applications of this compound in academia?

This benzamide derivative is structurally analogous to bioactive molecules, suggesting potential as:

  • A kinase inhibitor scaffold due to its thiazolyl and benzamide motifs, common in drug discovery .
  • A pesticide intermediate , as similar compounds exhibit fungicidal or insecticidal activity .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data?

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines or enzyme targets to confirm specificity.
  • Structural Analog Comparison : Test derivatives with modifications to the thiazolyl or benzamide groups to isolate pharmacophoric features.
  • Reproducibility Checks : Validate results in independent labs using standardized protocols (e.g., OECD guidelines for pesticidal activity) .

Q. What computational methods are suitable for predicting the compound’s binding modes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate substituent effects on bioactivity using datasets from analogous compounds .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) via vapor diffusion.
  • Temperature Gradients : Crystallize at 4°C, 25°C, and 37°C to identify phase boundaries.
  • Data Refinement : Use SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via LC-MS.
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to formulations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the amide bond.
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
  • Crystallography : Use SHELXPRO for data processing and Olex2 for visualization .

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